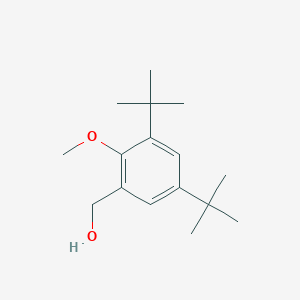
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C16H26O2. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a phenyl ring, along with a methanol group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol typically involves the reaction of 3,5-di-tert-butyl-2-methoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be further reduced to form hydrocarbons, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Oxidation: 3,5-DI-Tert-butyl-2-methoxybenzaldehyde or 3,5-DI-Tert-butyl-2-methoxybenzoic acid.
Reduction: Hydrocarbons or other reduced forms.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism may involve interactions with cellular components, leading to effects such as inhibition of microbial growth or scavenging of free radicals. The exact molecular targets and pathways are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-DI-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-DI-Tert-butyl-4-hydroxyacetophenone: Contains a hydroxy group and an acetophenone moiety.
3,5-DI-Tert-butylphenol: Lacks the methoxy and methanol groups but shares the tert-butyl substitutions .
Uniqueness
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol is unique due to the combination of its methoxy and methanol groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Propriétés
Formule moléculaire |
C16H26O2 |
|---|---|
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
(3,5-ditert-butyl-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-17)14(18-7)13(9-12)16(4,5)6/h8-9,17H,10H2,1-7H3 |
Clé InChI |
HEHZZUOEBWRTME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















